5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
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Overview
Description
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is a complex organic compound with a unique structure that includes multiple chlorine atoms and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the core pyridazinone structure This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and methoxyphenoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
- 5-chloro-2-(4-methoxyphenoxy)-3(2H)-pyridazinone
- 5-chloro-2-(3,4-dichlorophenyl)-3(2H)-pyridazinone
Uniqueness
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-24-11-3-5-12(6-4-11)25-16-15(20)9-21-22(17(16)23)10-2-7-13(18)14(19)8-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIOPMDPVKRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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